molecular formula C7H6FN3 B11922292 3-Fluoro-1H-indazol-5-amine CAS No. 221681-74-9

3-Fluoro-1H-indazol-5-amine

Cat. No.: B11922292
CAS No.: 221681-74-9
M. Wt: 151.14 g/mol
InChI Key: MMPVCQHEVWJRGG-UHFFFAOYSA-N
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Description

3-Fluoro-1H-indazol-5-amine is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and medicinal applications. The presence of a fluorine atom at the 3-position and an amine group at the 5-position of the indazole ring makes this compound a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1H-indazol-5-amine can be achieved through several methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another approach is the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and amine group can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 3-Fluoro-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways, such as the p53/MDM2 pathway, have been studied in the context of cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1H-indazol-5-amine is unique due to the presence of the fluorine atom at the 3-position and the amine group at the 5-position. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-2H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPVCQHEVWJRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310124
Record name 3-Fluoro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221681-74-9
Record name 3-Fluoro-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221681-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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